1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol

Beschreibung

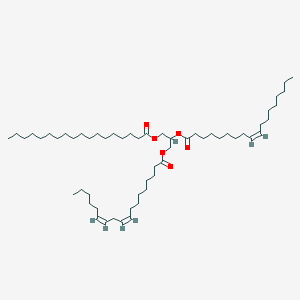

1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (CAS: 135092-48-7) is a mixed-acid triacylglycerol (TAG) comprising three distinct fatty acids esterified to a glycerol backbone:

- sn-1 position: Linoleic acid (C18:2, polyunsaturated).

- sn-2 position: Oleic acid (C18:1, monounsaturated).

- sn-3 position: Stearic acid (C18:0, saturated).

The "rac" designation indicates a racemic mixture, lacking stereospecificity. This compound is utilized in lipid metabolism research to study dietary fat processing, membrane dynamics, and enzymatic specificity due to its heterogeneous fatty acid profile . Its structural complexity influences physical properties (e.g., melting behavior, polymorphism) and biological interactions, making it a valuable model for understanding lipid functionality .

Eigenschaften

IUPAC Name |

[3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25,27-28,30,54H,4-15,17-18,20-24,26,29,31-53H2,1-3H3/b19-16-,28-25-,30-27- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGSOZKJBWHOEG-VBOJLMESSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H104O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

885.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol typically involves the esterification of glycerol with the respective fatty acids. The reaction conditions often include the use of catalysts such as sulfuric acid or enzymes like lipases to facilitate the esterification process. The reaction is usually carried out under controlled temperatures and pressures to ensure the formation of the desired triacylglycerol .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes may use continuous flow reactors to maintain consistent reaction conditions and high yields. The purification of the final product is achieved through techniques such as distillation and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative degradation products.

Hydrolysis: The ester bonds can be hydrolyzed to release the free fatty acids and glycerol.

Transesterification: This reaction involves the exchange of the fatty acid groups with other alcohols or fatty acids.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed.

Transesterification: Catalysts such as sodium methoxide or lipases are used to facilitate the reaction.

Major Products Formed

Oxidation: Hydroperoxides, aldehydes, and ketones.

Hydrolysis: Free fatty acids (linoleic acid, oleic acid, stearic acid) and glycerol.

Transesterification: New esters formed with different alcohols or fatty acids.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Composition

1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol has the molecular formula and a molecular weight of 885.43 g/mol. It consists of three fatty acids: linoleic acid at the sn-1 position, oleic acid at the sn-2 position, and stearic acid at the sn-3 position. This unique arrangement contributes to its physical and chemical properties, influencing its applications in various domains.

Applications in Chemical Engineering

Isothermal Vapor–Liquid Equilibria (VLE) Studies

LOSG is utilized in studying isothermal vapor-liquid equilibria for systems containing vegetable oils. Understanding VLE is crucial for designing processes in food, pharmaceutical, and biofuel industries. Experimental procedures involve measuring VLE data for mixtures of LOSG with solvents such as methanol and n-hexane at varying temperatures. Results indicate strong interactions between components, particularly with n-hexane, demonstrating a negative deviation from Raoult’s law.

Applications in Pharmacology

Anti-Tubercular Drug Development

Research has investigated derivatives of LOSG for their interactions with β-ketoacyl-ACP synthase (KasA), a target for anti-tubercular drugs. Computational docking studies reveal that these derivatives exhibit specific interactions with key amino acids in KasA, suggesting their potential as lead compounds for drug development against tuberculosis.

Cellular Signaling Pathways

LOSG has been studied for its role in cellular signaling pathways and lipid metabolism. It serves as a substrate for lipoxygenases—enzymes involved in the metabolism of polyunsaturated fatty acids—highlighting its importance in biochemical research. Studies have demonstrated its potential health benefits, including anti-inflammatory effects and contributions to cardiovascular health due to the presence of unsaturated fatty acids .

LOSG exhibits various biological activities that are being explored for therapeutic applications:

- Anti-inflammatory Effects : The compound's unsaturated fatty acids may contribute to reducing inflammation.

- Cardiovascular Health : Its composition suggests potential benefits for heart health through modulation of lipid profiles.

Wirkmechanismus

The mechanism of action of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol involves its interaction with lipid metabolism pathways. It can be hydrolyzed by lipases to release free fatty acids, which are then utilized in various metabolic processes. The compound can also participate in signaling pathways by acting as a precursor for bioactive lipids .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Mixed-Acid Triacylglycerols

1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG, EC-18)

- Structure: sn-1: Palmitic acid (C16:0); sn-2: Linoleic acid (C18:2); sn-3: Acetyl group (C2:0).

- Key Differences : The acetyl group at sn-3 introduces a short-chain fatty acid, enhancing water solubility and bioactivity.

- Functional Implications :

- Applications : Therapeutic agent for diabetes and cancer metastasis, unlike the user’s compound, which is primarily a research tool for lipid metabolism .

1-Myristoyl-2-linoleoyl-3-palmitoyl-rac-glycerol

- Structure: sn-1: Myristic acid (C14:0); sn-2: Linoleic acid (C18:2); sn-3: Palmitic acid (C16:0).

- Key Differences : Shorter sn-1 chain (C14:0 vs. C18:2) reduces melting temperature and increases fluidity.

- Applications : Found in palm oils and infant formulas, highlighting its role in nutrition, whereas the user’s compound is used in metabolic studies .

Positional Isomers and Stereospecific Variants

1,3-Distearoyl-2-oleoylglycerol

- Structure : sn-1/sn-3: Stearic acid (C18:0); sn-2: Oleic acid (C18:1).

- Key Differences : Fully saturated sn-1/sn-3 positions increase melting temperature and stability compared to the user’s compound, which has unsaturated sn-1/sn-2 chains.

- Physical Behavior : Forms stable β’ crystals (melting point ~77°C), contrasting with the user’s compound, which likely exhibits polymorphism due to unsaturated chains .

sn-POP (1-palmitoyl-2-oleoyl-3-palmitoyl-sn-glycerol)

- Structure : sn-1/sn-3: Palmitic acid (C16:0); sn-2: Oleic acid (C18:1).

- Key Differences : Symmetric saturated sn-1/sn-3 chains enhance crystallization efficiency, whereas the user’s compound’s asymmetric structure complicates packing .

Diacylglycerol (DAG) Analogs

1-Stearoyl-2-oleoyl-sn-glycerol (sn-SODG)

- Structure : sn-1: Stearic acid (C18:0); sn-2: Oleic acid (C18:1).

- Key Differences : As a DAG, sn-SODG participates in signal transduction rather than energy storage.

- Physical Behavior : Exhibits marked polymorphism (eight phases) due to saturated/unsaturated chain packing inefficiencies, a trait shared with TAGs but with lower thermal stability (β’ phase melts at 25.7°C vs. ~77°C for 1,2-distearyl-sn-glycerol) .

1-Stearoyl-2-linoleoyl-sn-glycerol (SLDG)

- Structure: sn-1: Stearic acid (C18:0); sn-2: Linoleic acid (C18:2).

- Key Differences: Polyunsaturated sn-2 chain marginally improves packing efficiency compared to monounsaturated chains but still causes metastable α and sub-α phases .

Data Table: Structural and Functional Comparison

Biologische Aktivität

Overview

1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (LOSt) is a triacylglycerol composed of linoleic acid, oleic acid, and stearic acid. This unique arrangement of fatty acids influences its biological activity, particularly in lipid metabolism and cellular signaling pathways. Research has shown that LOSt exhibits various beneficial effects, including anti-inflammatory properties and potential cardiovascular health benefits.

The biological activity of LOSt primarily stems from its interactions with cellular membranes and enzymes. Upon hydrolysis by lipases, it releases free fatty acids that participate in several metabolic pathways. These fatty acids can act as signaling molecules, influencing processes such as inflammation, energy metabolism, and cell proliferation .

Key Mechanisms:

- Lipid Metabolism : LOSt affects lipid metabolism by modulating the levels of triglycerides and cholesterol in the body. Studies indicate that a diet high in LOSt can lead to decreased body weight and lower liver triglyceride levels .

- Cellular Signaling : It serves as a substrate for lipoxygenases, enzymes involved in the metabolism of polyunsaturated fatty acids, which may contribute to its anti-inflammatory effects .

- Biochemical Pathways : LOSt elevates levels of anti-inflammatory lipids such as lysophosphatidylcholine (LPC) and phosphatidylcholine (PC), which are essential for maintaining cellular health .

Case Studies

- Dietary Impact on Metabolism : A study involving mice demonstrated that a high LOSt diet significantly reduced pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 compared to a low LOSt diet. This suggests that LOSt may play a role in reducing inflammation and improving metabolic health .

- Cell-Free Assays : Research utilizing cell-free assays highlighted LOSt's role as a substrate for lipoxygenase enzymes, indicating its importance in lipid signaling pathways .

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

| Study | Focus | Findings | Reference |

|---|---|---|---|

| Study 1 | Dietary Impact | High LOSt diet reduced body weight and inflammatory cytokines | |

| Study 2 | Enzyme Interaction | LOSt acts as a substrate for lipoxygenase | |

| Study 3 | Lipid Metabolism | Elevated anti-inflammatory lipid levels in liver |

Applications in Scientific Research

LOSt has diverse applications across multiple fields:

- Chemistry : Used as a substrate in studies related to lipid biochemistry.

- Biology : Investigated for its role in cellular metabolism and signaling pathways.

- Medicine : Explored for potential therapeutic effects on lipid-related diseases.

- Industry : Utilized in formulations for cosmetics, food products, and biofuels .

Q & A

Q. What analytical methods are recommended for structural elucidation of 1-linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol in lipid mixtures?

To confirm the structure and positional distribution of fatty acids in this triacylglycerol, researchers should use a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

- 1H/13C NMR can resolve stereochemical configurations (e.g., sn-1, sn-2, sn-3 positions) by analyzing splitting patterns of glycerol backbone protons and ester carbonyl signals .

- High-resolution MS (e.g., MALDI-TOF or LC-ESI-MS) identifies molecular ions (exact mass: ~882.768 Da) and fragmentation patterns to distinguish regioisomers .

- Chromatographic separation (e.g., reverse-phase HPLC) paired with evaporative light scattering detection (ELSD) can isolate the compound from lipid mixtures .

Q. How should researchers handle and store this compound to maintain stability during experiments?

- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation of unsaturated fatty acids (linoleoyl and oleoyl chains) .

- Solubility : Dissolve in organic solvents like chloroform:methanol (2:1 v/v) or hexane:isopropanol (3:2 v/v) . Avoid aqueous buffers unless emulsified with surfactants .

- Handling : Use gloves and work in a fume hood to minimize hydrolysis. Pre-equilibrate the compound to room temperature before use to avoid condensation .

Advanced Questions

Q. How does the stereochemical configuration of this compound influence its phase behavior and crystallization kinetics in lipid bilayers?

The sn-1/3 asymmetry (stearoyl vs. linoleoyl/oleoyl chains) drives polymorphic phase transitions:

- Differential Scanning Calorimetry (DSC) reveals distinct melting profiles: stearoyl-rich regions exhibit higher transition temperatures (~50–60°C), while unsaturated chains lower melting points .

- Synchrotron X-ray Diffraction (XRD) shows double-chain-length structures (long spacing ~4.1 nm) in β-crystalline forms, which dominate in mixed-acid triacylglycerols .

- Kinetic trapping : Metastable α and β’ phases form during rapid cooling, affecting membrane fluidity in model lipid bilayers .

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound across different cell models?

Discrepancies in biological effects (e.g., metabolic vs. inflammatory responses) may arise from:

- Cell-specific receptor trafficking : Use confocal microscopy with fluorescently tagged receptors (e.g., EGFR) to monitor internalization rates and colocalization with adaptors like c-Cbl or EPS15 .

- ROS signaling modulation : Quantify reactive oxygen species (ROS) using DCFDA probes and validate with antioxidants (e.g., N-acetylcysteine) to isolate redox-dependent pathways .

- Enantiomer-specific assays : Synthesize pure enantiomers (R/S) via chiral chromatography to test stereochemical bias in activity, as seen in macrophage mitogenesis studies .

Q. How can researchers design experiments to study the compound’s role in glucose metabolism and insulin signaling?

- In vitro models : Treat pancreatic β-cell lines (e.g., INS-1) with the compound and measure GLUT2 internalization via immunofluorescence and glucose uptake assays .

- In vivo models : Administer the compound to streptozotocin (STZ)-induced diabetic mice and track serum insulin levels (ELISA) and pancreatic β-cell apoptosis (TUNEL staining) .

- Mechanistic studies : Silence thioredoxin-interacting protein (TXNIP) using siRNA to assess its role in receptor desensitization and glucose transporter trafficking .

Q. What methodologies are critical for analyzing the compound’s interactions with phospholipid membranes?

- Langmuir monolayers : Measure surface pressure-area isotherms to assess packing efficiency and phase separation in mixed lipid films .

- Fluorescence anisotropy : Use DPH or Laurdan probes to quantify membrane fluidity changes induced by the compound’s incorporation .

- Molecular dynamics simulations : Model sn-1/3 asymmetry to predict preferential interactions with cholesterol or sphingolipids in lipid rafts .

Q. How can researchers address challenges in synthesizing high-purity this compound?

- Enzymatic synthesis : Use immobilized lipases (e.g., Candida antarctica Lipase B) for regioselective esterification under solvent-free conditions .

- Purification : Employ silica gel chromatography with gradient elution (hexane:ethyl acetate) to separate regioisomers, followed by recrystallization in acetone .

- Quality control : Validate purity (>98%) via thin-layer chromatography (TLC) and quantify residual solvents (e.g., acetonitrile) using GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.